molecular formula C26H22ClN3O B11481409 3-[2-(4-chlorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol

3-[2-(4-chlorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol

Cat. No.: B11481409
M. Wt: 427.9 g/mol
InChI Key: BCSNLPZGDNYGKB-UHFFFAOYSA-N
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Description

3-[2-(4-CHLOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PROPAN-1-OL is a complex organic compound that belongs to the class of imidazo[1,2-a][1,3]diazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, two phenyl groups, and an imidazo[1,2-a][1,3]diazole core

Preparation Methods

The synthesis of 3-[2-(4-CHLOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PROPAN-1-OL typically involves multistep reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a][1,3]diazole core: This can be achieved through a condensation reaction between an appropriate diamine and a diketone.

    Introduction of the chlorophenyl and phenyl groups: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the propanol group: This can be done through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

3-[2-(4-CHLOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PROPAN-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles .

Scientific Research Applications

3-[2-(4-CHLOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PROPAN-1-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-CHLOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PROPAN-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a][1,3]diazole derivatives, such as:

  • 2-(2,4-Dichlorophenyl)-3-(1,2,4-triazol-1-yl)propan-1-ol
  • Benzo[d][1,2,3]triazol-1-yl-pyrazole-based derivatives

Compared to these compounds, 3-[2-(4-CHLOROPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PROPAN-1-OL is unique due to its specific substitution pattern and the presence of both chlorophenyl and diphenyl groups, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C26H22ClN3O

Molecular Weight

427.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-5,6-diphenylimidazo[1,2-a]imidazol-1-yl]propan-1-ol

InChI

InChI=1S/C26H22ClN3O/c27-22-14-12-19(13-15-22)23-18-30-25(21-10-5-2-6-11-21)24(20-8-3-1-4-9-20)28-26(30)29(23)16-7-17-31/h1-6,8-15,18,31H,7,16-17H2

InChI Key

BCSNLPZGDNYGKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(N(C3=N2)CCCO)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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